Cas no 880144-59-2 (6-iodoquinolin-2-amine)

6-Iodoquinolin-2-amine is a halogenated quinoline derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its key structural features—an iodine substituent at the 6-position and an amino group at the 2-position—make it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of complex heterocyclic frameworks. The iodine moiety offers excellent reactivity for further functionalization, while the amino group provides a handle for derivatization or coordination. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including potential antimicrobial or anticancer agents, due to the pharmacophoric properties of the quinoline scaffold. High purity and stability further enhance its suitability for research applications.
6-iodoquinolin-2-amine structure
6-iodoquinolin-2-amine structure
Product Name:6-iodoquinolin-2-amine
CAS No:880144-59-2
MF:C9H7IN2
MW:270.069753885269
MDL:MFCD19678637
CID:4282806
PubChem ID:58907866
Update Time:2025-06-07

6-iodoquinolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Quinolinamine, 6-iodo-
    • 6-IODOQUINOLIN-2-AMINE
    • 880144-59-2
    • 2-Amino-6-iodoquinoline
    • SCHEMBL1598520
    • 6-iodo-quinolin-2-ylamine
    • AKOS013528947
    • AS-57808
    • SY361539
    • SCHEMBL21377525
    • YUBZQDYTYGQTCJ-UHFFFAOYSA-N
    • MFCD19678637
    • D85332
    • 6-iodoquinolin-2-amine
    • MDL: MFCD19678637
    • Inchi: 1S/C9H7IN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
    • InChI Key: YUBZQDYTYGQTCJ-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(I)=CC=2)C=CC=1N

Computed Properties

  • Exact Mass: 269.96540Da
  • Monoisotopic Mass: 269.96540Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.9Ų

6-iodoquinolin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-38489574-1.0g
6-iodoquinolin-2-amine
880144-59-2 95%
1.0g
$986.0 2022-12-09
Enamine
BBV-38489574-2.5g
6-iodoquinolin-2-amine
880144-59-2 95%
2.5g
$2043.0 2023-10-28
Enamine
BBV-38489574-5.0g
6-iodoquinolin-2-amine
880144-59-2 95%
5.0g
$2587.0 2022-12-09
Enamine
BBV-38489574-10.0g
6-iodoquinolin-2-amine
880144-59-2 95%
10.0g
$3253.0 2022-12-09
eNovation Chemicals LLC
D774234-100mg
6-IODOQUINOLIN-2-AMINE
880144-59-2 95%
100mg
$355 2023-05-17
eNovation Chemicals LLC
D774234-250mg
6-IODOQUINOLIN-2-AMINE
880144-59-2 95%
250mg
$595 2023-05-17
Enamine
BBV-38489574-1g
6-iodoquinolin-2-amine
880144-59-2 95%
1g
$986.0 2023-10-28
Enamine
BBV-38489574-5g
6-iodoquinolin-2-amine
880144-59-2 95%
5g
$2587.0 2023-10-28
Enamine
BBV-38489574-10g
6-iodoquinolin-2-amine
880144-59-2 95%
10g
$3253.0 2023-10-28
A2B Chem LLC
AX09759-1mg
6-IODOQUINOLIN-2-AMINE
880144-59-2
1mg
$73.00 2024-04-19
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent